Rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a cyclopropyl group attached to a pyrrolidine ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclopropylamine derivative and a suitable carboxylic acid precursor. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. Additionally, the use of biocatalysts, such as engineered enzymes, can enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The cyclopropyl group contributes to the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Rac-(2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride
- Rac-(2R,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride
- Rac-(2R,5R)-2,5-dimethylpiperidine hydrochloride
Uniqueness
Rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can enhance its binding interactions with molecular targets, making it a valuable compound for research and development in various fields.
Biological Activity
Rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid hydrochloride is a compound notable for its unique structural features and potential biological activities. With a molecular formula of C8H14ClNO2 and a molecular weight of approximately 191.65 g/mol, this compound has garnered attention in pharmaceutical research due to its neuroactive properties and interactions with neurotransmitter systems.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a pyrrolidine ring, which contributes to its reactivity and biological activity. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various experimental applications.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1909293-94-2 |
Molecular Formula | C8H14ClNO2 |
Molecular Weight | 191.65 g/mol |
Neuropharmacological Effects
Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. Its structure suggests potential interactions with neurotransmitter systems, which may contribute to effects on the central nervous system (CNS). Compounds with similar structures have shown analgesic and anxiolytic properties.
Mechanisms of Action:
- Binding Affinity: Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, influencing pathways associated with mood regulation and pain perception.
- Potential Therapeutic Uses: Its neuroactive properties position it as a candidate for developing treatments for neurological disorders.
Case Studies and Research Findings
-
Study on Pain Perception:
- A study investigated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.
-
Anxiolytic Properties:
- Another research focused on the anxiolytic effects of the compound. Behavioral tests demonstrated reduced anxiety-like behaviors in treated animals, supporting its role in mood regulation.
-
Receptor Interaction Studies:
- Binding assays revealed that this compound has a high affinity for serotonin receptors, which are crucial in mood and anxiety disorders.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific stereochemistry and cyclopropyl substitution. Below is a comparison with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
(2R,3S)-3-Cyclopropyl-1-pyrrolidinecarboxylic Acid | Cyclopropyl group on a different position | Different biological activity profiles |
(2S,5S)-5-Cyclopropylpyrrolidine-2-carboxylic Acid | Stereoisomer with opposite configuration | Potentially different pharmacokinetic properties |
(2S)-Pyrrolidine-2-carboxylic Acid | Lacks cyclopropyl group | Simpler structure with less steric hindrance |
Properties
IUPAC Name |
(2S,5S)-5-cyclopropylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-3-6(9-7)5-1-2-5;/h5-7,9H,1-4H2,(H,10,11);1H/t6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBLFXGDLBROFK-LEUCUCNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC(N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N[C@@H]1C2CC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.